Methyldopa
Overview
Description
Methyldopa, chemically known as L-α-Methyl-3,4-dihydroxyphenylalanine, is a medication primarily used to manage high blood pressure. It was first introduced in 1960 and is recognized for its effectiveness in treating hypertension, particularly in pregnant women. This compound is listed on the World Health Organization’s List of Essential Medicines due to its significance in healthcare .
Mechanism of Action
Target of Action
Methyldopa primarily targets the alpha (α)-2 adrenergic receptors in the brain . These receptors play a crucial role in regulating the outflow of adrenergic neurons, which are involved in various physiological processes, including the regulation of blood pressure .
Mode of Action
This compound acts as an agonist at the alpha (α)-2 adrenergic receptors . By binding to these receptors, this compound inhibits the outflow of adrenergic neurons, leading to a reduction in vasoconstrictor adrenergic signals . This interaction results in the dilation of blood vessels and a decrease in blood pressure .
Biochemical Pathways
This compound is part of the biosynthetic pathway that leads to the synthesis of norepinephrine . It is converted into alpha-methyl dopamine by the action of the Dopa-decarboxylase enzyme, which is then transformed into alpha-methyl norepinephrine by the beta-hydroxylating enzyme . This process affects the concentration of various neurotransmitters in the tissue, including serotonin, dopamine, norepinephrine, and epinephrine .
Pharmacokinetics
This compound is a prodrug, meaning it requires biotransformation to an active metabolite for therapeutic effects . It is metabolized to its active form, alpha-methylnorepinephrine, via dopamine beta-hydroxylase activity . The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a decrease in peripheral sympathetic tone and a reduction in arterial pressure . This is achieved through the action of its active metabolite, alpha-methylnorepinephrine, which works as an agonist at central inhibitory alpha-adrenergic receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain substances in the environment, such as other medications, vitamins, or herbs, can interact with this compound and potentially alter its effectiveness . Additionally, the physiological environment within the body, including the status of the liver and kidneys, can impact the metabolism and excretion of this compound .
Biochemical Analysis
Biochemical Properties
Methyldopa works by binding to alpha (α)-2 adrenergic receptors as an agonist, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals . This compound exists in two isomers D-α-methyldopa and L-α-methyldopa, which is the active form .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by reducing the activity of the sympathetic nervous system . This reduction in activity leads to a decrease in blood pressure, making this compound an effective treatment for hypertension .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to alpha (α)-2 adrenergic receptors as an agonist . This binding leads to the inhibition of adrenergic neuronal outflow and a reduction in vasoconstrictor adrenergic signals . This mechanism is how this compound exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
The plasma half-life of this compound is approximately 105 minutes . Following intravenous injection, the plasma half-life of this compound ranges from 90 to 127 minutes . This indicates that the effects of this compound can change over time in laboratory settings.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that this compound is used to manage hypertension in clinical settings
Metabolic Pathways
This compound is metabolised by dopamine hydroxylase (DBH) to its active metabolite β-methylnorepinephrine . This metabolite acts as an agonist at the pre-synaptic 2 adrenergic α α receptors in the brainstem, resulting in a reduced adrenergic neuronal outflow through the peripheral nervous system causing vasodilation and reduced blood pressure .
Transport and Distribution
While specific information on the transport and distribution of this compound within cells and tissues is limited, it is known that this compound works by binding to alpha (α)-2 adrenergic receptors as an agonist . This binding leads to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals .
Subcellular Localization
Given that this compound is a centrally acting sympatholytic agent and an antihypertensive agent , it is likely that it interacts with receptors and other structures within cells to exert its effects
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyldopa can be synthesized through several methods. One common synthetic route involves the reaction of 3,4-dihydroxybenzaldehyde with nitromethane to form 3,4-dihydroxy-β-nitrostyrene. This intermediate is then reduced to 3,4-dihydroxyphenylacetaldehyde, which undergoes reductive amination with methylamine to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through a fluidized drying process. This involves polymerizing this compound with stearyl alcohol and silicon dioxide, resulting in a composition with improved fluidity and compressibility. This method enhances the stability and storage life of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyldopa undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: The reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo substitution reactions with diazotized p-aminoacetophenone in a basic medium to form an orange-yellow product.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as α-methyl norepinephrine, which is an active metabolite of this compound .
Scientific Research Applications
Methyldopa has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various analytical techniques, including spectrophotometry and chromatography.
Medicine: this compound is extensively used in the treatment of hypertension, particularly in pregnant women.
Comparison with Similar Compounds
- Lisinopril
- Amlodipine
- Labetalol
- Nifedipine
- Hydralazine
- Clonidine
- Furosemide
Methyldopa’s unique mechanism of action and safety profile, especially in pregnancy, distinguish it from other antihypertensive agents.
Properties
IUPAC Name |
(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6/h2-4,12-13H,5,11H2,1H3,(H,14,15)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCSPKMFHVPWAR-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Record name | METHYL DOPA | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
27289-76-5 | |
Record name | L-Tyrosine, 3-hydroxy-α-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27289-76-5 | |
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DSSTOX Substance ID |
DTXSID5023295 | |
Record name | (-)-Methyldopa | |
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Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl dopa appears as colorless or almost colorless crystals or white to yellowish-white fine powder. Almost tasteless. In the sesquihydrate form. pH (saturated aqueous solution) about 5.0. (NTP, 1992), Solid | |
Record name | METHYL DOPA | |
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Record name | Methyldopa | |
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Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4), 1 to 10 mg/mL at 73 °F (NTP, 1992), Sol in water @ 25 °C: approx 10 mg/ml /D-form/, Sol in water @ 25 °C: approx 18 mg/ml /DL-form/, In water @ 25 °C: about 10 mg/ml; practically insol in common org solvents; sol in dil mineral acids, Soluble in isopropanol, ethanol, and water., 10mg/mL at 25 °C | |
Record name | SID8139902 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | METHYL DOPA | |
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Record name | Methyldopa | |
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Record name | METHYLDOPA | |
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Record name | Methyldopa | |
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Mechanism of Action |
The exact mechanism of methyldopa is not fully elucidated; however, the main mechanisms of methyldopa involve its actions on alpha-adrenergic receptor and the aromatic L-amino acid decarboxylase enzyme, to a lesser extent. The sympathetic outflow is regulated by alpha (α)-2 adrenergic receptors and imidazoline receptors expressed on adrenergic neurons within the rostral ventrolateral medulla. Methyldopa is metabolized to α‐methylnorepinephrine via dopamine beta-hydroxylase activity and, consequently, alpha-methylepinephrine via phenylethanolamine-N-methyltransferase activity. Mediating the therapeutic effects of methyldopa, α‐methylnorepinephrine and α-methylepinephrine active metabolites are agonists at presynaptic alpha-2 adrenergic receptors in the brainstem. Stimulating alpha-2 adrenergic receptors results in the inhibition of adrenergic neuronal outflow and attenuation of norepinephrine release in the brainstem. Consequently, the output of vasoconstrictor adrenergic signals to the peripheral sympathetic nervous system is reduced, leading to a reduction in blood pressure. The L-isomer of alpha-methyldopa also reduces blood pressure by inhibiting aromatic L-amino acid decarboxylase, also known as DOPA decarboxylase, which is an enzyme responsible for the syntheses of dopamine and serotonin. Inhibiting this enzyme leads to depletion of biogenic amines such as norepinephrine. However, inhibition of aromatic L-amino acid decarboxylase plays a minimal role in the blood-pressure‐lowering effect of methyldopa., METHYLDOPA...HAS HYPOTENSIVE ACTION INDEPENDENT OF ITS ANTIADRENERGIC ACTIONS; THIS IS PROBABLY PARTLY CENTRAL DEPRESSANT ACTION @ VASOMOTOR CENTER & PARTLY PERIPHERAL ACTION OF UNKNOWN MECHANISM., ... Alpha-methylnorepinephrine acts in the brain to inhibit adrenergic neuronal outflow from the brainstem, and this central effect is principally responsible for its antihypertensive action., IN CONSCIOUS RENAL HYPERTENSIVE RATS ALPHA-METHYLDOPA PRODUCED A LONG-LASTING FALL IN BLOOD PRESSURE WHICH WAS PARTIALLY ATTENUATED BY PRETREATMENT WITH NALTREXONE (5 MG/KG SC). PRETREATMENT WITH ANTISERUM TO BETA-ENDORPHIN APPLIED LOCALLY, ALSO BLOCKED THE DEPRESSOR RESPONSE. THESE RESULTS SUGGEST THAT THE FALL IN BLOOD PRESSURE OBSERVED AFTER ALPHA-METHYLDOPA AND ITS ACTIVE METABOLITE ALPHA-METHYLNORADRENALINE INVOLVES A BETA-ENDORPHIN LIKE PEPTIDE; A POSSIBLE SITE OF ACTION IS THE NUCLEUS TRACTUS SOLITARII., A REVIEW ON THE MECHANISM OF ACTION. | |
Record name | Methyldopa | |
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Record name | METHYLDOPA | |
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Color/Form |
Minute, anhyd crystals from methanol, WHITE TO YELLOWISH WHITE, FINE POWDER, WHICH MAY CONTAIN FRIABLE LUMPS | |
CAS No. |
555-30-6, 41372-08-1 | |
Record name | METHYL DOPA | |
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Record name | Methyldopa | |
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Record name | Methyldopa [INN] | |
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Record name | Methyldopa | |
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Record name | METHYLDOPA ANHYDROUS | |
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Record name | METHYLDOPA | |
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Record name | Methyldopa | |
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Melting Point |
572 °F approximately (decomposes) (NTP, 1992), >300, 300 °C | |
Record name | METHYL DOPA | |
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Record name | Methyldopa | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: α-Methyldopa is a centrally acting antihypertensive agent. It is converted to α-methylnorepinephrine in the brain, which then acts as an agonist at central α2-adrenergic receptors. [] This activation reduces sympathetic outflow from the brain, leading to a decrease in peripheral vascular resistance and blood pressure. [, , ]
A: While its primary action is central, α-Methyldopa does have some peripheral effects. Studies in rabbits suggest that about 70% of its action is central, while 30% is attributed to peripheral mechanisms. [] Peripherally, α-methylnorepinephrine can act as a false neurotransmitter, competing with norepinephrine at sympathetic nerve endings. This can contribute to its antihypertensive effect, particularly at lower frequencies of sympathetic nerve stimulation. [, ]
A: Research indicates that some of α-Methyldopa's central effects might be mediated through serotonin pathways. Experiments in rabbits showed that destroying serotonergic neurons with 5,6-dihydroxytryptamine attenuated the effects of centrally administered α-Methyldopa on mean arterial pressure and heart rate by approximately 50%. []
A: Studies suggest that β-adrenergic receptor stimulation might play a role in the overall effects of α-Methyldopa. Metabolites of α-Methyldopa have shown high potency in competing for β1 receptors in the forebrain. Additionally, (-)-erythro-α-methylepinephrine, a α-Methyldopa metabolite, displayed a higher potency than (-)-epinephrine, (-)-norepinephrine, and (-)-erythro-α-methylnorepinephrine in competing for β2 receptors on human lymphocytes. []
A: The molecular formula of α-Methyldopa sesquihydrate is C10H13NO4 · 1½H2O. Its molecular weight is 238.24 g/mol. []
A: α-Methyldopa itself is a prodrug, meaning it is metabolized in the body to its active form, α-methylnorepinephrine. This metabolite is structurally similar to norepinephrine, allowing it to interact with adrenergic receptors. The α-methyl group is crucial for its central activity and reduces its potency at peripheral adrenergic receptors compared to norepinephrine. [, ]
A: One challenge in formulating α-Methyldopa is its susceptibility to oxidation. [] Exposure to air, light, and high pH can degrade the drug, leading to changes in color and efficacy.
A: α-Methyldopa is well absorbed after oral administration. It is primarily metabolized in the liver and central nervous system to α-methyldopamine and α-methylnorepinephrine. [, , ]
A: α-Methyldopa and its metabolites are mainly excreted in the urine. [, , ] Studies in neonates showed that α-Methyldopa is readily metabolized to α-methyldopa sulfate, and both are excreted slowly compared to adults, resulting in a longer half-life. []
A: Studies indicate a potential for dose-dependent metabolism of α-Methyldopa. Research in Parkinson's disease patients revealed that the proportion of the dose excreted as vanillacetic acid (VLA) increased linearly with increasing α-Methyldopa dosage. This suggests a potential induction of the transaminase enzyme involved in its metabolism. []
A: Yes, α-Methyldopa has been shown to interact with iron supplementation. α-Methyldopa can form complexes with both ferrous and ferric iron. This interaction is pH-dependent, with complex formation being faster at higher pH levels. The tight binding of ferric iron to α-Methyldopa can potentially alter the drug's biodistribution. Furthermore, under the acidic conditions of the stomach, redox cycling can occur, leading to both catechol oxidation and the production of potentially harmful hydroxyl radicals. Therefore, caution is advised when administering α-Methyldopa concurrently with ferrous sulfate. []
A: α-Methyldopa consistently demonstrated antihypertensive effects in various animal models. In spontaneously hypertensive rats (SHR), both long-term intravenous infusions and prolonged oral administration of α-Methyldopa significantly reduced mean arterial pressure. [, ] These effects are consistent with its mechanism of action, primarily involving the central nervous system.
A: Research suggests that α-Methyldopa might have a beneficial effect on cardiac hypertrophy associated with hypertension. In SHR, prolonged treatment with α-Methyldopa resulted in significantly reduced cardiac masses and heart weight-to-body weight ratios compared to untreated controls. Interestingly, this effect was not observed with clonidine, another centrally acting antihypertensive. [] Furthermore, α-Methyldopa also reduced cardiac mass in normotensive Wistar Kyoto rats without significantly affecting systemic hemodynamics, suggesting a potential direct effect on cardiac hypertrophy beyond blood pressure reduction. []
A: α-Methyldopa has been associated with several side effects, including drowsiness, dry mouth, headache, and dizziness. [, , ] In rare cases, it can also cause more serious adverse effects like liver damage and hemolytic anemia. [, , ]
A: The impact of α-Methyldopa on GH secretion appears to be more complex and potentially time-dependent. While short-term α-Methyldopa treatment in hypertensive patients did not significantly affect GH levels during an insulin stimulation test, there are suggestions that long-term treatment might have different effects. [] One hypothesis is that the time course of α-Methyldopa's effect on GH secretion might be related to the gradual substitution of endogenous catecholamines with α-Methyldopa metabolites within the brain. []
A: Liquid chromatography (LC) is a commonly used method for determining α-Methyldopa concentrations in both pharmaceutical formulations and biological samples. [] Reverse-phase C18 columns, coupled with UV detection, have been successfully employed for this purpose. This method offers high sensitivity and can also be used to quantify α-Methyldopa in combination with other drugs like hydrochlorothiazide and chlorothiazide. []
A: Yes, spectrophotometric methods based on charge-transfer complexation can be used for the determination of α-Methyldopa in pharmaceutical formulations. [] One such method utilizes bromanil as a complexing agent, resulting in a green-colored product with maximum absorbance at 738 nm. This method offers a simple, rapid, and cost-effective approach for α-Methyldopa quantification. []
A: α-Methyldopa has been associated with the development of autoimmune hemolytic anemia in some patients, although this is a rare side effect. [, ] The mechanism is not fully understood, but it is thought to involve the production of autoantibodies against red blood cells. []
A: Research suggests that α-Methyldopa metabolism might involve COMT. Experiments using dopacetamide, a COMT inhibitor, revealed alterations in the urinary excretion profile of α-Methyldopa metabolites in rats. Dopacetamide administration led to an increase in the urinary content of 14C-3,4-dihydroxyphenylacetic acid and 14C-dopamine, while decreasing 14C-3-methoxytyramine levels. [] This observation suggests that COMT might play a role in the O-methylation pathway of α-Methyldopa metabolism.
ANone: Several alternative antihypertensive medications are available, each with its own mechanism of action and side effect profile. Some commonly used alternatives include:
- Beta-blockers (e.g., metoprolol, propranolol, labetalol): These drugs block the effects of adrenaline on the heart and blood vessels, leading to a decrease in heart rate and blood pressure. [, , , ]
- Calcium channel blockers (e.g., nifedipine, diltiazem): These medications relax and widen blood vessels by blocking the entry of calcium into muscle cells lining the vessel walls. [, ]
- ACE inhibitors (e.g., captopril): These drugs block the action of angiotensin-converting enzyme (ACE), an enzyme that produces angiotensin II, a potent vasoconstrictor. []
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